2-(1,3-Dithian-2-yl)-4,5-dimethoxyphenol
Description
2-(1,3-Dithian-2-yl)-4,5-dimethoxyphenol is a phenolic derivative featuring a 1,3-dithiane ring fused to a dimethoxyphenol scaffold. This structural combination suggests applications in organic synthesis, medicinal chemistry, and agrochemical research.
Properties
Molecular Formula |
C12H16O3S2 |
|---|---|
Molecular Weight |
272.377 |
IUPAC Name |
2-(1,3-dithian-2-yl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C12H16O3S2/c1-14-10-6-8(9(13)7-11(10)15-2)12-16-4-3-5-17-12/h6-7,12-13H,3-5H2,1-2H3 |
InChI Key |
AGCZEBAWJIRURU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2SCCCS2)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Dithianyl or Dioxolane Substituents
(a) 1,3-Dioxolane Derivatives
Compounds such as dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (, compounds 5–8) share a similar strategy of combining aromatic phenol rings with heterocyclic systems. However, the 1,3-dioxolane ring (oxygen-based) in these derivatives contrasts with the sulfur-rich 1,3-dithiane in the target compound. The dioxolane derivatives demonstrated broad-spectrum antibacterial and antifungal activity (MIC values: 4.8–5000 µg/mL), particularly against Staphylococcus aureus and Candida albicans . The dithianyl group’s higher polarizability and sulfur’s nucleophilic character may enhance interactions with microbial enzymes or membranes compared to oxygen-based analogs.
(b) 2-(1,3-Dithian-2-yl)indoles
highlights 2-(1,3-dithian-2-yl)indoles, where the dithianyl group is attached to an indole nitrogen-protected scaffold. These compounds exhibit reactivity with electrophiles, forming anions under basic conditions . While the indole system differs from dimethoxyphenol, the shared dithianyl group suggests similar stabilization of carbanions, enabling applications in cross-coupling or functionalization reactions.
Dimethoxyphenol Derivatives with Varied Substituents
(a) Fluorinated Propenyl Substituents ()
The fluorinated analog 2-(3-fluoro-2-propenyl)-4,5-dimethoxyphenol (compound II) shares the 4,5-dimethoxyphenol core but replaces the dithianyl group with a fluorine-containing propenyl chain. In Bactrocera dorsalis fruit flies, this compound is metabolized into hydroxylated products stored in rectal glands . This suggests that substituent hydrophobicity (fluoro-propenyl vs. dithianyl) influences metabolic pathways and bioaccumulation.
(b) Geranylated Dimethoxyphenols ()
Geranylated derivatives like (E)-5-(3,7-dimethylocta-2,6-dienyl)-2,4-dimethoxyphenol (compound 16) and (E)-2-(3,7-dimethylocta-2,6-dienyl)-4,5-dimethoxyphenol (compound 23) feature bulky terpene substituents. These compounds showed antifungal activity against Botrytis cinerea, with potency likely tied to the geranyl group’s membrane-disrupting effects . The dithianyl group’s smaller size and sulfur atoms may instead favor interactions with thiol-containing fungal targets.
(c) Schiff Base Derivatives ()
The Schiff base 2-[(4-fluorophenylimino)methyl]-3,5-dimethoxyphenol combines a dimethoxyphenol core with an iminomethyl-fluorophenyl group. Quantum chemical calculations revealed intramolecular hydrogen bonding and charge delocalization, stabilizing the structure . Unlike the dithianyl group, the Schiff base’s conjugated system may enhance UV absorption or metal-chelation properties.
Functional Group Impact on Bioactivity and Reactivity
Table 1: Structural and Functional Comparison
Key Observations:
Electrophilic Reactivity : The dithianyl group’s sulfur atoms enhance nucleophilic reactivity compared to oxygen-based dioxolanes, enabling unique reaction pathways .
Antimicrobial Activity : Dioxolane derivatives show potent activity, but dithianyl-containing compounds may target thiol-dependent enzymes (e.g., glutathione reductase) due to sulfur’s affinity for cysteine residues.
Metabolic Stability : Fluorinated and geranylated substituents alter lipophilicity, influencing metabolism and bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
